molecular formula C10H10O4 B1362528 4,6-Dimethylisophthalic acid CAS No. 2790-09-2

4,6-Dimethylisophthalic acid

Cat. No.: B1362528
CAS No.: 2790-09-2
M. Wt: 194.18 g/mol
InChI Key: HAYIPGIFANTODX-UHFFFAOYSA-N
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Description

Overview of Isophthalic Acid Frameworks in Contemporary Chemical Research

Isophthalic acid, or benzene-1,3-dicarboxylic acid, and its derivatives represent a cornerstone class of compounds in modern chemical research, valued for their rigid, angular structure and versatile chemical functionality. wikipedia.org The arrangement of the two carboxylic acid groups in the meta-position on the benzene (B151609) ring provides a unique geometry that is highly influential in the construction of complex molecular architectures. wikipedia.org These frameworks are integral building blocks in polymer science, supramolecular chemistry, and materials science. ontosight.ai

In polymer chemistry, isophthalic acid is a key monomer used in the production of various high-performance polymers. wikipedia.org It is incorporated into polyethylene (B3416737) terephthalate (B1205515) (PET) resins to improve clarity and processability for applications like beverage bottles and food packaging. wikipedia.org Furthermore, it is a precursor to aramids, such as the fire-resistant fiber Nomex, and is fundamental to the formulation of unsaturated polyester (B1180765) resins (UPR) and other durable coating resins known for their thermal stability, mechanical strength, and chemical resistance. wikipedia.orgontosight.ai

The directional hydrogen-bonding capabilities of the carboxylic acid groups are extensively exploited in supramolecular chemistry. rsc.org Isophthalic acid derivatives can self-assemble through O–H···O interactions to form predictable, higher-order structures such as one-dimensional zig-zag chains or discrete, ring-shaped hexamers. rsc.orgmdpi.com This programmable self-assembly is harnessed to create functional materials like organogels, where the molecules form three-dimensional fibrillar networks that immobilize solvent molecules. mdpi.comresearchgate.net Beyond materials, certain isophthalic acid derivatives have been designed as ligands that target biological macromolecules, such as protein kinase C (PKC), highlighting their potential as tools in medicinal chemistry research. acs.org

Specific Research Context of 4,6-Dimethylisophthalic Acid within Organic and Materials Chemistry

Within the broader family of isophthalic acid derivatives, this compound has emerged as a specialized building block, particularly in the fields of materials and organic chemistry. lookchem.com The addition of two methyl groups to the benzene ring at the 4- and 6-positions modifies the molecule's steric and electronic properties, influencing its assembly and reactivity in complex systems. This compound serves not just as a simple monomer but as a precisely engineered linker for creating advanced functional materials. chemsoon.com

A primary application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs). google.comchemenu.comlumtec.com.twcd-bioparticles.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. In this context, the dianion of this compound acts as the organic linker. google.com A patent has described its use in the manufacture of specific MOFs, where it, along with other isophthalic acid derivatives, can be used to introduce defects into the framework structure, potentially increasing the capacity for water vapor adsorption and desorption. google.com

In the realm of supramolecular and host-guest chemistry, this compound serves as a critical component in the construction of complex, water-soluble hemicarcerands. researchgate.net Specifically, it has been used as a di-anionic linker fragment in a neocarcerand named "Octacid4," where its properties make the resulting host molecule water-soluble and functionally distinct from more hydrophobic hemicarcerands. researchgate.net Furthermore, it is a documented starting material and intermediate in multi-step organic syntheses, for example, in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of substituted aminic derivatives. arkat-usa.orgrsc.org

Properties of this compound

Property Value Source(s)
CAS Number 2790-09-2 chemsoon.comvwr.com
Molecular Formula C₁₀H₁₀O₄ lookchem.comchemsoon.comvwr.com
Molecular Weight 194.18 - 194.19 g/mol chemsoon.comvwr.com
Appearance Crystal vwr.com
Melting Point 298 °C vwr.com

| Solubility | Soluble in DMF, DMSO | chemsoon.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIPGIFANTODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310734
Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2790-09-2
Record name 2790-09-2
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Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethylisophthalic Acid
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Synthetic Methodologies and Chemical Transformations of 4,6 Dimethylisophthalic Acid

Established Synthetic Pathways for 4,6-Dimethylisophthalic Acid

The construction of the this compound core can be achieved through several synthetic strategies, primarily involving the modification and functionalization of appropriately substituted benzene (B151609) rings.

Condensation Reactions in the Synthesis of Substituted Isophthalic Acids

Condensation reactions are a cornerstone in the synthesis of many aromatic carboxylic acids. In the context of substituted isophthalic acids, these reactions typically involve the formation of carbon-carbon bonds to construct the aromatic ring with the desired substitution pattern, followed by oxidation of precursor groups to carboxylic acids. For instance, dicarbonyl compounds can undergo condensation with active methylene (B1212753) compounds, followed by cyclization and aromatization to yield a substituted benzene ring that can be further elaborated. While direct condensation routes to this compound are not extensively documented, the principles of condensation chemistry are fundamental to the synthesis of its precursors.

A common precursor for isophthalic acids is mesitylene (B46885) (1,3,5-trimethylbenzene). The synthesis of mesitylene itself can be achieved through the acid-catalyzed condensation of acetone. nih.govchemrxiv.org This trimerization reaction provides a symmetrically substituted aromatic ring that serves as a versatile starting material for further functionalization.

Multi-Step Synthetic Strategies for this compound and Analogues

The synthesis of this compound often involves a multi-step approach, starting from readily available precursors. A plausible and widely recognized strategy is the oxidation of a disubstituted xylene isomer. Specifically, the liquid-phase oxidation of m-xylene (B151644) can be controlled to yield isophthalic acid. beilstein-journals.orgjoac.info To obtain the 4,6-dimethyl derivative, one would need to start with a tetrasubstituted benzene ring, such as 1,2,3,5-tetramethylbenzene (B1211182) (isodurene). Selective oxidation of two of the methyl groups would yield the desired product.

Another strategic approach begins with mesitylene. A multi-step sequence could involve:

Formylation or Acylation: Introducing an aldehyde or acetyl group onto the mesitylene ring via Friedel-Crafts reaction.

Oxidation: Conversion of two of the existing methyl groups to carboxylic acid functionalities. This can be a challenging step due to the need for regioselectivity.

Further Functionalization: The remaining functional groups can be modified as needed.

The direct oxidation of mesitylene can also be controlled to produce mesitylenic acid (3,5-dimethylbenzoic acid). youtube.com Further carboxylation of this intermediate would be required to form this compound, a process that can be challenging to achieve with high selectivity.

Precursor-Based Routes to Functionalized this compound Derivatives

Functionalized derivatives of this compound can be synthesized by starting with precursors that already contain the desired functional groups or their masked equivalents. For example, starting with a nitrated or aminated mesitylene derivative allows for the introduction of nitrogen-containing functionalities at an early stage.

A general strategy for preparing substituted isophthalic acids involves the functionalization of a central aromatic ring followed by the introduction or modification of the carboxylic acid groups. For instance, 5-hydroxyisophthalic acid can be functionalized at the phenolic hydroxyl group before or after the formation of the dicarboxylic acid. nih.gov This principle can be extended to the synthesis of other functionalized derivatives.

Derivatization and Functionalization of the this compound Scaffold

The this compound framework can be further modified to introduce a variety of functional groups, leading to compounds with tailored properties.

Synthesis of Amino-Substituted this compound Derivatives

The introduction of amino groups onto the this compound scaffold is a key transformation for further derivatization. A common method for introducing amino groups to aromatic rings is through the nitration of the aromatic ring followed by the reduction of the nitro groups.

A plausible synthetic route to 4,6-diaminoisophthalic acid would involve the dinitration of this compound, followed by reduction of the two nitro groups to amino groups. The conditions for nitration would need to be carefully controlled to achieve the desired disubstitution pattern. Subsequent reduction can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). While direct examples for the this compound are scarce, the synthesis of other amino-substituted isophthalic acids, such as 5-amino-2,4,6-triiodoisophthalic acid, has been reported and follows a similar logic of functionalizing a pre-existing isophthalic acid derivative. chemrxiv.org

Alternatively, starting with a diaminomesitylene precursor and subsequently oxidizing the methyl groups to carboxylic acids presents another, albeit potentially challenging, synthetic avenue.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives from this compound Precursors

Once amino-substituted derivatives of this compound, such as 4,6-diaminoisophthalic acid, are obtained, they can serve as versatile precursors for the synthesis of urea and thiourea derivatives.

Urea Derivatives: The reaction of a diamino-substituted this compound with isocyanates is a direct method for the formation of urea linkages. Each primary amino group can react with one molecule of an isocyanate (R-N=C=O) to form a disubstituted urea. The reaction is typically carried out in a suitable aprotic solvent. nih.govasianpubs.orgnih.gov The general reaction is as follows:

H₂N-Ar-NH₂ + 2 R-N=C=O → R-NH-C(=O)-NH-Ar-NH-C(=O)-NH-R

Alternatively, phosgene (B1210022) or its equivalents can be used to react with the diamine to form diisocyanates, which can then be reacted with other amines to form polyureas. ijacskros.com Another approach involves the reaction of amines with carbamates. ijacskros.com

Thiourea Derivatives: Similarly, thiourea derivatives can be synthesized from diamino precursors. The most common method involves the reaction of the diamine with isothiocyanates (R-N=C=S). asianpubs.orgrsc.orgresearchgate.net This reaction is analogous to urea formation and yields the corresponding bis(thiourea) derivative.

H₂N-Ar-NH₂ + 2 R-N=C=S → R-NH-C(=S)-NH-Ar-NH-C(=S)-NH-R

Other methods for thiourea synthesis include the use of thiophosgene (B130339) or carbon disulfide in the presence of a suitable coupling agent. joac.inforesearchgate.net

Esterification and Amidation Reactions for Advanced Intermediates of this compound

The dicarboxylic acid functionality of this compound allows for straightforward conversion into ester and amide derivatives, which serve as crucial advanced intermediates for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of a simple alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. This equilibrium-driven reaction is typically performed under reflux conditions to achieve high yields of the corresponding dialkyl esters, such as dimethyl 4,6-dimethylisophthalate or diethyl 4,6-dimethylisophthalate. For more sensitive substrates or when using more complex alcohols, other methods like Steglich esterification, using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to facilitate the reaction under milder conditions.

Amidation: The synthesis of amides from this compound can be achieved through several routes. A direct approach involves the reaction of the dicarboxylic acid with ammonia (B1221849) or a primary/secondary amine at elevated temperatures. However, to achieve higher yields and milder reaction conditions, the carboxylic acid groups are often activated first. This can be done by converting the dicarboxylic acid to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive diacyl chloride then readily reacts with a wide range of amines to form the desired diamides. Alternatively, peptide coupling agents, common in medicinal chemistry, can facilitate the direct formation of the amide bond from the carboxylic acid and amine under mild conditions.

The table below summarizes common conditions for these transformations.

TransformationReagents & ConditionsProduct TypeNotes
Fischer EsterificationExcess Alcohol (e.g., MeOH, EtOH), cat. H₂SO₄, RefluxDialkyl EsterCost-effective for simple alcohols; equilibrium-driven.
Steglich EsterificationAlcohol, DCC, cat. DMAP, Anhydrous Solvent (e.g., DCM)Dialkyl EsterMild conditions, suitable for acid-sensitive substrates.
Amidation via Acyl Chloride1) SOCl₂ or (COCl)₂; 2) Amine (R-NH₂), BaseDiamideVersatile for a wide range of amines; proceeds via a reactive intermediate.
Direct Catalytic AmidationAmine, Coupling Agent (e.g., HATU, EDC), Base, Solvent (e.g., DMF)DiamideMild conditions, high chemoselectivity, avoids harsh reagents.

Sulfonamide Derivative Synthesis utilizing this compound

The this compound scaffold can be incorporated into molecules containing a sulfonamide group, a key functional group in many pharmaceutical agents. The synthesis typically involves introducing an amino group onto the aromatic ring of a 4,6-dimethylisophthalate derivative, which can then be reacted with a sulfonyl chloride.

A documented example involves the synthesis of dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethylisophthalates. unibe.ch This multi-step synthesis begins with a nitrated derivative of a 4,6-dimethylisophthalate ester, which is subsequently reduced to an amino group. This amino-functionalized intermediate is then sulfonated. The reaction of the dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalate with p-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) yields the target sulfonamide derivative. unibe.ch These compounds are of scientific interest due to their potential as biologically active agents. unibe.ch

The key transformation is detailed in the following table.

Starting MaterialKey ReagentProductSignificance
Dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalatep-Acetamidobenzenesulfonyl chlorideDialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethylisophthalateDemonstrates the integration of the this compound core into a sulfonamide structure. unibe.ch

Photocycloaddition Reactions and Stereoselective Synthesis with this compound Derivatives

A review of the scientific literature indicates that research specifically focused on the photocycloaddition reactions of this compound derivatives is limited. Photocycloaddition reactions, such as [2+2] or [4+4] cycloadditions, are powerful methods for constructing complex cyclic systems, but their application to this specific class of compounds does not appear to be widely documented.

Similarly, the use of this compound or its derivatives in stereoselective synthesis, for instance as a chiral auxiliary or as a substrate in asymmetric transformations, is not extensively reported in publicly available research. While stereoselective synthesis is a cornerstone of modern organic chemistry for producing enantiomerically pure compounds, its application utilizing the this compound framework as a key element for inducing stereoselectivity remains an area with sparse investigation.

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound Analogues

In line with the principles of green chemistry, efforts in chemical synthesis are increasingly directed towards developing more sustainable and environmentally benign processes. This includes the use of renewable feedstocks, reducing waste, and employing milder, more efficient reaction conditions.

One relevant example is the improved synthesis of 4,6-dihydroxyisophthalic acid, a structural analogue of this compound. An enhanced one-pot synthesis has been developed using a modified Kolbe-Schmitt reaction. researchgate.net This process operates at a significantly lower carbon dioxide pressure (0.3 MPa) and requires a shorter reaction time compared to previous methods. researchgate.net The benefits include high yields (up to 93%) and the near-complete inhibition of phenol oxidation, which eliminates the need for subsequent decolorization or complex purification steps. researchgate.net Such improvements in process efficiency and the reduction of energy-intensive conditions (high pressure) are hallmarks of a greener synthetic route.

Broader sustainable strategies applicable to the synthesis of aromatic dicarboxylic acids and their analogues include:

Renewable Feedstocks: Research is ongoing to produce key aromatic platform chemicals from biomass instead of petroleum. researchgate.netnih.gov While direct routes from biomass to this compound are not yet established, the development of bio-based xylenes could eventually provide a renewable starting point.

Greener Solvents and Catalysts: The use of water or bio-derived solvents in place of hazardous organic solvents is a key green chemistry goal. unibe.chchemrxiv.org For transformations like amidation, the use of non-toxic, inexpensive catalysts such as boric acid can provide a sustainable alternative to traditional coupling agents that generate significant waste.

Process Intensification: Methodologies like flow chemistry can improve safety, efficiency, and scalability. unibe.ch By conducting reactions in continuous flow reactors, better control over temperature and reaction time can be achieved, often leading to higher yields and purity while minimizing solvent usage. unibe.ch

The table below highlights some green chemistry principles and their application to the synthesis of isophthalic acid analogues.

Green Chemistry PrincipleApplication/ExampleBenefit
Improved Atom Economy & EfficiencyOne-pot synthesis of 4,6-dihydroxyisophthalic acid via modified Kolbe-Schmitt reaction. researchgate.netReduced reaction time, high yield, simplified purification. researchgate.net
Use of Safer Solvents & ReagentsEmploying water as a solvent; using boric acid as a catalyst for amidation.Reduced toxicity and environmental impact, lower cost.
Design for Energy EfficiencySynthesis at lower pressures and temperatures (e.g., 0.3 MPa CO₂). researchgate.netLower energy consumption, enhanced safety. researchgate.net
Use of Renewable FeedstocksExploring routes from biomass-derived platform chemicals to aromatic acids. researchgate.netnih.govReduced reliance on fossil fuels, potential for carbon-neutral processes. researchgate.net

Advanced Applications of 4,6 Dimethylisophthalic Acid in Materials Science and Supramolecular Chemistry

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utility of 4,6-dimethylisophthalic acid as a building block in the construction of metal-organic frameworks (MOFs) and coordination polymers is an area of specialized research. While isophthalic acid and its various derivatives are commonly employed as organic linkers in the synthesis of MOFs due to their advantageous structural properties, specific research detailing the extensive use and crystallographic data of MOFs constructed from this compound is not widely available in publicly accessible literature.

Generally, the introduction of methyl groups onto the isophthalic acid backbone, as in this compound, can influence the resulting framework's properties in several ways. These methyl groups can affect the steric interactions between linkers, potentially leading to the formation of unique network topologies. They can also modify the electronic properties of the linker and influence the coordination environment of the metal centers.

In the broader context of isophthalate-based coordination polymers, the choice of metal ion and ancillary ligands, along with the reaction conditions, plays a crucial role in determining the final architecture and properties of the material. These structures can range from one-dimensional chains to complex three-dimensional frameworks with applications in gas storage, separation, and catalysis.

While specific data tables and detailed research findings for MOFs based exclusively on this compound are limited, the principles of crystal engineering suggest that this linker has the potential to form novel materials. Further research is needed to fully explore the coordination chemistry of this compound and to characterize the structural and functional properties of the resulting MOFs and coordination polymers.

A notable application of this compound in a complex supramolecular assembly is its use as a di-anionic linker in the water-soluble hemicarcerand known as Octacid4. researchgate.net This highlights its utility in constructing intricate molecular architectures beyond traditional MOFs.

Advanced Applications of this compound in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound plays a critical role as a structural component in the formation of complex host-guest systems. Its application is exemplified in the synthesis of a water-soluble hemicarcerand designated as Octacid4 . researchgate.net

Hemicarcerands are large, cage-like molecules with interior spaces that can physically encapsulate smaller guest molecules. The design and synthesis of these molecular containers are a significant focus of supramolecular chemistry, with applications in molecular recognition, stabilization of reactive species, and drug delivery.

In the structure of Octacid4, the this compound fragment serves as a di-anionic linker. researchgate.net This linker connects larger molecular components to form the enclosed cavity characteristic of the hemicarcerand. The presence of the carboxylate groups on the isophthalic acid moiety is crucial for the water solubility of Octacid4, distinguishing it from many other hemicarcerands which are typically soluble in organic solvents. researchgate.net This aqueous solubility opens up potential applications in biological systems.

The study of guest encapsulation by Octacid4 provides insights into the non-covalent interactions that govern molecular recognition and self-assembly processes. The ability of Octacid4 to form stable host-guest complexes in aqueous solution makes it a valuable tool for studying these fundamental principles of supramolecular chemistry.

Q & A

Q. How should researchers present crystallographic data for this compound in publications?

  • Format : Include CIF files with deposition numbers (e.g., CCDC 2050121) and tables for bond lengths/angles (e.g., C–C = 1.507 Å, C–O = 1.231 Å). Use ORTEP diagrams (30% probability ellipsoids) to visualize atomic displacement .

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Feasible Synthetic Routes

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